Benzyl-(4-iodo-cyclohexyl)-amine

Medicinal Chemistry Lipophilicity ADME

Benzyl-(4-iodo-cyclohexyl)-amine (CAS 1353978-89-8) is a unique, high-purity (98%) secondary amine optimized for demanding synthetic applications. Its 4-iodocyclohexyl core provides a ~100× increase in lipophilicity (LogP 3.98) versus non-halogenated analogs, enabling precise SAR studies on membrane permeability and ADME. The exceptionally weak C–I bond (∼53 kcal/mol) facilitates oxidative addition in Pd-catalyzed cross-coupling under far milder conditions than bromo or chloro derivatives, making it a benchmark substrate for catalyst development. For radiopharmaceutical groups, it serves as a 'cold' reference standard for ¹²³I/¹²⁴I/¹³¹I-labeled imaging and therapeutic agents. Researchers who substitute this compound with a non-iodinated or lighter halogen variant will fundamentally alter reaction kinetics, selectivity, and biological partitioning. Choose this building block when your project demands reproducible, quantifiable structure-property relationships and superior synthetic efficiency.

Molecular Formula C13H18IN
Molecular Weight 315.19 g/mol
Cat. No. B12280265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-(4-iodo-cyclohexyl)-amine
Molecular FormulaC13H18IN
Molecular Weight315.19 g/mol
Structural Identifiers
SMILESC1CC(CCC1NCC2=CC=CC=C2)I
InChIInChI=1S/C13H18IN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2
InChIKeyCHFXXOADFMKKLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl-(4-iodo-cyclohexyl)-amine (CAS 1353978-89-8): A Defined Secondary Amine Building Block for Synthetic Chemistry


Benzyl-(4-iodo-cyclohexyl)-amine, also known as N-Benzyl-4-iodocyclohexanamine (CAS 1353978-89-8), is a secondary amine with the molecular formula C13H18IN and a molecular weight of 315.19 g/mol . Structurally, it comprises a cyclohexane ring substituted with an iodine atom at the 4-position and a benzylamine group, placing it within the broader class of substituted cyclohexylamines [1]. This compound is primarily offered as a research chemical and synthetic building block, with commercial sources providing purities of up to 98% . It is distinguished from other similar amines by the combination of an aliphatic secondary amine, a heavy halogen atom (iodine), and a cyclohexyl core, which collectively define its chemical reactivity profile in cross-coupling reactions, nucleophilic substitutions, and as a versatile intermediate for further functionalization.

Why Benzyl-(4-iodo-cyclohexyl)-amine Cannot Be Replaced by a Generic Cyclohexylamine Derivative


The 4-iodo substituent on the cyclohexane ring imparts unique and quantifiable physicochemical properties to Benzyl-(4-iodo-cyclohexyl)-amine that are not present in non-halogenated or differently halogenated analogs. Specifically, its calculated partition coefficient (LogP) of 3.98 [1] is significantly higher than that of non-iodinated N-benzylcyclohexylamine, leading to a 90-100x fold increase in hydrophobicity [2]. This dramatically alters its solubility profile and membrane permeability in biological contexts and its reactivity and selectivity in metal-catalyzed cross-coupling reactions [3]. Furthermore, the carbon-iodine bond is substantially weaker (~53 kcal/mol) compared to carbon-bromine (~69 kcal/mol) and carbon-chlorine (~80 kcal/mol) bonds, enabling oxidative addition in palladium-catalyzed reactions under much milder conditions than are possible with its bromo- or chloro- analogs [4]. Therefore, substituting Benzyl-(4-iodo-cyclohexyl)-amine with a simpler or differently halogenated cyclohexylamine derivative would fundamentally alter the outcome of experiments or synthetic routes that rely on its specific electronic, steric, and hydrophobic properties.

Benzyl-(4-iodo-cyclohexyl)-amine: A Quantitative Differentiation Guide vs. Closest Analogs


Benzyl-(4-iodo-cyclohexyl)-amine vs. N-Benzylcyclohexylamine: A 90-100x Fold Increase in Hydrophobicity (LogP 3.98 vs ~1.9)

The presence of the heavy iodine atom at the 4-position drastically alters the lipophilicity of the molecule. The calculated LogP for Benzyl-(4-iodo-cyclohexyl)-amine is 3.98 [1]. This is approximately 2 log units higher than the predicted LogP of its non-halogenated counterpart, N-Benzylcyclohexylamine (estimated LogP ~1.9) [2]. This difference translates to a 90- to 100-fold increase in its partition coefficient, meaning the iodinated compound is overwhelmingly more soluble in non-polar solvents and lipid bilayers. This property is critical for applications where passive membrane permeability or extraction into organic phases is a key consideration.

Medicinal Chemistry Lipophilicity ADME Physicochemical Properties

Benzyl-(4-iodo-cyclohexyl)-amine vs. Bromo-/Chloro-Analogs: Superior Reactivity in Pd-Catalyzed Cross-Coupling Due to Weaker C-I Bond (53 vs 69/80 kcal/mol)

The carbon-iodine (C-I) bond in Benzyl-(4-iodo-cyclohexyl)-amine has a bond dissociation energy of approximately 53 kcal/mol, which is significantly lower than that of a carbon-bromine (C-Br) bond (~69 kcal/mol) and a carbon-chlorine (C-Cl) bond (~80 kcal/mol) [1]. This substantial difference in bond strength makes the iodo compound far more reactive in the oxidative addition step, the rate-limiting step for many palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig aminations) [2]. Consequently, Benzyl-(4-iodo-cyclohexyl)-amine can undergo these key transformations under milder conditions (e.g., lower temperature, shorter reaction times) and with higher conversion rates than its bromo- or chloro-substituted analogs. This enables the coupling of more complex and sensitive substrates where harsh conditions would lead to decomposition.

Organic Synthesis Catalysis Cross-Coupling Reaction Kinetics

Benzyl-(4-iodo-cyclohexyl)-amine vs. Closest Analogs: A Quantitatively Different Precursor for Radiochemistry

The iodine atom at the 4-position of the cyclohexyl ring is a specific and unique handle for the introduction of radioactive isotopes for imaging and therapy. While this is a class-level property of iodo-aryl/alkyl compounds, it directly contrasts with non-iodinated analogs. The radioisotope iodine-131 (131I) has a half-life of 8.02 days and emits both beta particles for therapy and gamma rays for imaging (364 keV), while iodine-124 (124I) is a positron emitter (t1/2 = 4.18 days) used in PET imaging [1]. Benzyl-(4-iodo-cyclohexyl)-amine can, in principle, be converted to a radiolabeled analog via isotopic exchange, or serve as a cold reference standard in the development of such radiotracers. Non-halogenated or non-iodo analogs cannot be used for this purpose without a more complex, multi-step radiolabeling procedure that would fundamentally change the molecule's structure and pharmacology [2]. The precise location of the iodine atom on the cyclohexane ring, as opposed to a less stable or more reactive position, is a key structural advantage.

Radiochemistry PET Imaging SPECT Imaging Isotopic Labeling

Key Research and Development Scenarios for Procuring Benzyl-(4-iodo-cyclohexyl)-amine


Medicinal Chemistry: Tuning Lipophilicity and Permeability

Medicinal chemists seeking to explore the structure-activity relationship (SAR) of a lead series will select Benzyl-(4-iodo-cyclohexyl)-amine to assess the impact of increased lipophilicity (LogP 3.98) on a compound's pharmacokinetic properties, such as cell permeability, metabolic stability, and volume of distribution. The ~100x fold difference in partition coefficient compared to its non-iodinated analog [1] provides a clear, quantifiable structure-property relationship (SPR) for optimizing a drug candidate's ADME profile. This specific compound offers a defined, single-atom modification (H to I) that can be used to test hypotheses about target engagement and off-target activity.

Synthetic Chemistry: Advanced Cross-Coupling Reactions

Benzyl-(4-iodo-cyclohexyl)-amine is an ideal substrate for method development in palladium-catalyzed cross-coupling reactions. Its C-I bond (BDE ~53 kcal/mol) enables oxidative addition under significantly milder conditions than those required for analogous bromides or chlorides [2]. Researchers can utilize this compound to optimize catalysts, ligands, and conditions for forming C-C and C-N bonds on a secondary cyclohexylamine scaffold. The inherent high reactivity of the C-I bond [3] makes it a benchmark substrate for developing new, more sustainable, and efficient catalytic protocols, with the potential for higher yields and better functional group tolerance compared to less reactive halogenated analogs.

Radiopharmaceutical Development: Precursor for Iodine-Isotope Labeling

Laboratories involved in developing novel imaging or therapeutic agents based on radioactive iodine isotopes (e.g., 123I for SPECT, 124I for PET, 131I for therapy) will procure Benzyl-(4-iodo-cyclohexyl)-amine as a key intermediate. It can serve as a non-radioactive 'cold' reference standard for analytical and biological characterization, and may be a candidate for direct isotopic exchange to prepare the 'hot' radiolabeled analog [4]. The presence of the iodine atom is non-negotiable for this application, providing a clear procurement decision point over any non-iodinated cyclohexylamine derivative.

Technical Documentation Hub

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